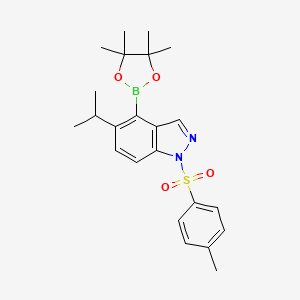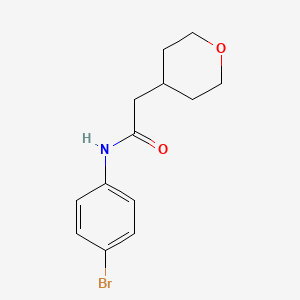![molecular formula C12H8ClF3N2O B1401472 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 86575-23-7](/img/structure/B1401472.png)
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Vue d'ensemble
Description
“4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is an organic compound that belongs to the class of diarylethers . It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, such as “4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline” consists of a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The InChI code for this compound is 1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H .
Applications De Recherche Scientifique
Synthetic Pathways and Structural Insights
Research on 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline and related compounds has primarily focused on their synthesis, structural properties, and applications in various fields of chemistry and pharmacology. A study by Issac and Tierney (1996) detailed the synthesis and spectroscopic characteristics of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing a method involving the reaction of chloral with substituted anilines, including compounds structurally similar to 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline (Issac & Tierney, 1996).
Medicinal Chemistry and Bioactivity
In medicinal chemistry, the structural feature of the pyridine ring, similar to that in 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline, is noted for its potential in forming effective binding with various enzymes and receptors. Verma et al. (2019) highlighted the importance of 1,3,4-oxadiazole derivatives, featuring pyridine-type nitrogen atoms, in eliciting a wide array of bioactivities due to their capability for multiple weak interactions in biological systems (Verma et al., 2019).
Environmental Safety and Alternatives to PFASs
The search for environmentally safe alternatives to persistent organic pollutants has also seen the exploration of fluorinated compounds like 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline. Wang et al. (2019) discussed the need for new compounds to replace per- and polyfluoroalkyl substances (PFASs), with a focus on the environmental effects and potential toxicities of novel fluorinated alternatives, suggesting a critical look at the systemic multiple organ toxicities exhibited by such compounds (Wang et al., 2019).
Chemosensing Applications
Pyridine derivatives, including those structurally related to 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline, have been identified as significant for their chemosensing applications. Abu-Taweel et al. (2022) reviewed the structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry as chemosensors, highlighting their high affinity for various ions and neutral species (Abu-Taweel et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like acetyl-coa carboxylase .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Propriétés
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-11(18-10)19-9-3-1-8(17)2-4-9/h1-6H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYTVHRUSHVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90833324 | |
| Record name | 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90833324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86575-23-7 | |
| Record name | 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90833324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




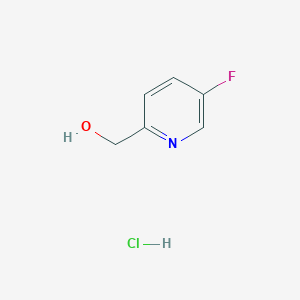

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)
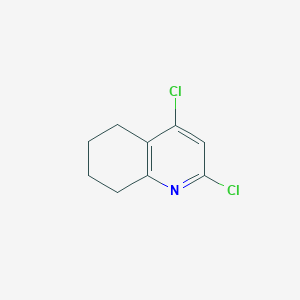
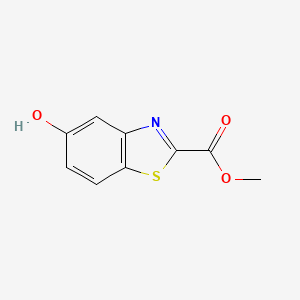
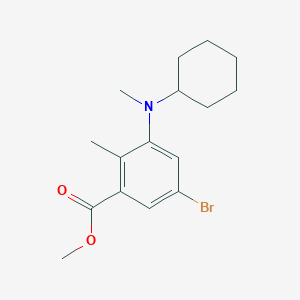
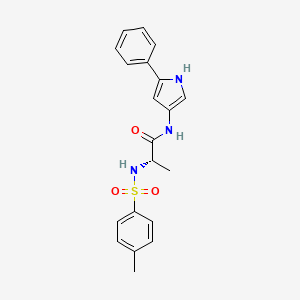
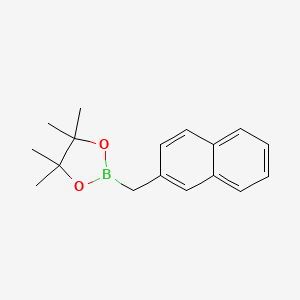

![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)
